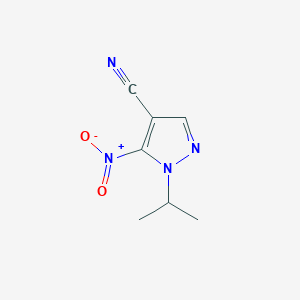

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile

Description

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (C₇H₈N₄O₂) is a pyrazole derivative characterized by a nitro group at the 5-position, an isopropyl substituent at the 1-position, and a nitrile group at the 4-position. Pyrazole-based compounds are widely studied due to their pharmacological and agrochemical applications, including antifungal, antibacterial, and herbicidal activities. The structural features of this compound—such as its planar pyrazole ring, electron-withdrawing nitro group, and steric bulk from the isopropyl group—influence its reactivity, stability, and intermolecular interactions. Crystallographic studies using programs like SHELX have been critical in elucidating its molecular geometry and packing behavior.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-5(2)10-7(11(12)13)6(3-8)4-9-10/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUJYKSGZAHPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile can be synthesized through various synthetic routes, including:

Cyclocondensation reactions: These involve the reaction of appropriate precursors such as isopropyl hydrazine, nitro compounds, and carbonitrile derivatives under controlled conditions.

Nucleophilic substitution reactions: These reactions typically involve the substitution of a leaving group with a nitro group in the presence of a suitable nucleophile.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group, leading to the formation of different aminopyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the nitro group or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives and other oxidized forms.

Reduction: Aminopyrazole derivatives.

Substitution: Various substituted pyrazoles.

Scientific Research Applications

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, a comparative analysis with three analogues is provided below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|

| This compound | 1: Isopropyl; 5: NO₂; 4: CN | 192.17 | 145–148 | 1.2 | Agrochemical intermediates |

| 1-Methyl-3-nitro-1H-pyrazole-4-carbonitrile | 1: Methyl; 3: NO₂; 4: CN | 152.11 | 120–122 | 0.8 | Pharmaceutical precursors |

| 5-Nitro-1-phenyl-1H-pyrazole-4-carbonitrile | 1: Phenyl; 5: NO₂; 4: CN | 214.18 | 160–163 | 2.1 | Ligand in coordination chemistry |

| 1-Isopropyl-3,5-dinitro-1H-pyrazole-4-carbonitrile | 1: Isopropyl; 3,5: NO₂; 4: CN | 237.17 | 178–181 | 1.5 | High-energy materials |

Key Findings :

Steric and Electronic Effects: The isopropyl group in this compound introduces steric hindrance, reducing intermolecular π-π stacking compared to the phenyl-substituted analogue. This enhances solubility in nonpolar solvents (e.g., logP = 1.2 vs. 2.1 for the phenyl derivative). The nitro group at the 5-position stabilizes the pyrazole ring through resonance, increasing thermal stability (melting point ~145–148°C) relative to the 3-nitro isomer (melting point ~120°C).

Reactivity :

- The nitrile group at the 4-position enables nucleophilic substitution reactions, but the presence of a second nitro group (as in 1-Isopropyl-3,5-dinitro-1H-pyrazole-4-carbonitrile) significantly increases electrophilicity, making it more reactive toward amines and thiols.

Crystallographic Insights: SHELX-based refinements reveal that this compound forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonds between the nitro oxygen and nitrile nitrogen. In contrast, the phenyl analogue exhibits stronger π-π interactions, leading to a denser crystal lattice.

Research Implications and Challenges

While this compound demonstrates balanced physicochemical properties for agrochemical applications, its synthesis requires precise control to avoid regiochemical byproducts (e.g., 3-nitro isomers). Computational studies using density functional theory (DFT) and experimental data from SHELX-refined crystal structures are essential for optimizing reaction pathways and predicting bioactivity.

Biological Activity

1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile, also referred to as AR231453, is a compound of significant interest in pharmacological research due to its biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring with a nitro group and a carbonitrile functional group, which contributes to its unique biological properties. The compound can be represented as follows:

This compound functions primarily as an agonist for the GPR119 receptor, which is implicated in glucose metabolism. The activation of GPR119 leads to increased cyclic AMP (cAMP) levels and enhances insulin secretion in response to glucose. This mechanism is particularly beneficial for managing conditions like type 2 diabetes, where glucose regulation is impaired .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antidiabetic Activity

Research indicates that AR231453 significantly enhances glucose-dependent insulin secretion. In vitro studies demonstrated that the compound stimulates insulin release from HIT-T15 cells and rodent pancreatic islets. In vivo experiments further confirmed that it improves oral glucose tolerance in diabetic mouse models .

Antimicrobial and Anti-inflammatory Properties

While the primary focus has been on its antidiabetic effects, pyrazole derivatives, including this compound, have shown potential antimicrobial and anti-inflammatory activities. Studies have reported that various pyrazole compounds exhibit notable antifungal and antibacterial properties, making them candidates for further exploration in drug development .

Case Studies and Research Findings

A selection of studies highlights the diverse applications and effectiveness of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study on GPR119 Activation | Demonstrated enhanced cAMP accumulation and insulin release in HIT-T15 cells | Supports use in diabetes treatment |

| Antimicrobial Activity Assessment | Evaluated against various bacterial strains; showed significant inhibition | Potential for developing new antimicrobial agents |

| Anti-inflammatory Testing | Compounds derived from pyrazoles exhibited inhibition of TNF-α and IL-6 production | Could lead to new anti-inflammatory therapies |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step reactions using biocatalysts like guar gum to enhance regioselectivity. A typical approach involves cyclocondensation of hydrazines with β-ketonitriles, followed by nitration. For example, guar gum catalyzes the formation of pyrazole cores under mild conditions (e.g., ethanol reflux, 12–24 hours), yielding intermediates that are subsequently nitrated using HNO₃/H₂SO₄ mixtures. Purification via column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) ensures high purity .

Q. How to confirm the structure of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The isopropyl group appears as a septet (~δ 3.2–3.5 ppm) and doublets (δ 1.2–1.4 ppm). The pyrazole ring protons resonate as singlets or doublets between δ 7.0–8.5 ppm.

- IR : Key peaks include C≡N stretch (~2296 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1530 cm⁻¹ and ~1335 cm⁻¹), and aromatic C=C (~1616 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns matching nitro and cyano groups .

Q. What are the key functional groups in this compound, and how are they identified experimentally?

- Methodological Answer : The nitro group (NO₂) is identified via IR (asymmetric/symmetric stretches at ~1530 and ~1335 cm⁻¹) and ¹³C NMR (quaternary carbon adjacent to NO₂ at ~140–150 ppm). The cyano group (C≡N) is confirmed by IR (~2296 cm⁻¹) and ¹³C NMR (~115–120 ppm). The isopropyl group is characterized by ¹H NMR splitting patterns and DEPT-135 spectra .

Advanced Research Questions

Q. How can solvent systems influence reaction yield in synthesizing nitro-substituted pyrazole carbonitriles?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, [bmim][BF₄] ionic liquid) enhance reaction rates by stabilizing charged intermediates. For example, using [bmim][BF₄] at 80°C for 10 hours achieves >90% yield in multi-component reactions by reducing side-product formation. Solvent choice also affects crystallization: ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction .

Q. What computational approaches predict the electronic properties of pyrazole carbonitriles like this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular orbitals, electrostatic potentials, and vibrational frequencies. For instance, HOMO-LUMO gaps predict reactivity, while IR frequencies correlate with experimental data (e.g., NO₂ stretches within ±10 cm⁻¹ accuracy). Molecular docking studies further assess interactions with biological targets .

Q. How to resolve crystallographic data challenges for nitro-pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction requires slow evaporation from ethanol or DCM/hexane mixtures. Data refinement (e.g., SHELX) addresses disorder in nitro or isopropyl groups. Hydrogen bonding networks (N–H···O/N) stabilize the crystal lattice, confirmed via Mercury software analysis. CCDC deposition (e.g., CCDC-971311) provides reference structures .

Q. How to analyze reaction intermediates during synthesis using LC-MS?

- Methodological Answer : LC-MS with electrospray ionization (ESI) monitors intermediates in real-time. For example, triazenylpyrazole precursors (e.g., 5-azido-1H-pyrazole-4-carbonitrile) show distinct [M+H]⁺ peaks (m/z 134.0335). Gradient elution (0–35% ethyl acetate in cyclohexane) separates intermediates, while TIC profiles track conversion kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.